4-Chloro-5-fluoropicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoropicolinonitrile is a heterocyclic organic compound with the molecular formula C6H2ClFN2. It is a derivative of picolinonitrile, featuring both chlorine and fluorine substituents on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropicolinonitrile typically involves the halogenation of picolinonitrile derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring, followed by chlorination. The reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-fluoropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like cesium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoropicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Wirkmechanismus
The exact mechanism of action of 4-Chloro-5-fluoropicolinonitrile is not fully understood. studies suggest that it may act as a potent inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially offering neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5-fluoropicolinonitrile
- 3-Chloro-2-cyano-5-fluoropyridine
- 3-Chloro-5-(trifluoromethyl)picolinonitrile
- 6-Amino-3-chloropicolinonitrile
- 5-Amino-3-chloropicolinonitrile
Uniqueness
4-Chloro-5-fluoropicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and in research focused on enzyme inhibition and neuroprotection .
Eigenschaften
CAS-Nummer |
1260663-56-6 |
---|---|
Molekularformel |
C6H2ClFN2 |
Molekulargewicht |
156.54 g/mol |
IUPAC-Name |
4-chloro-5-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |
InChI-Schlüssel |
BBKXFSJFVSCOKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1Cl)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.